molecular formula C20H18N2O3 B115456 Oracine CAS No. 148317-76-4

Oracine

Cat. No.: B115456
CAS No.: 148317-76-4
M. Wt: 334.4 g/mol
InChI Key: LRHPCRBOMKRVOA-UHFFFAOYSA-N
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Description

Oracin, chemically known as 6-[2-(2-hydroxyethyl)aminoethyl]-5,11-dioxo-5,6-dihydro-11H-indeno[1,2-c]isoquinoline, is a promising cytostatic drug currently in clinical trials. It was developed by the Research Institute for Pharmacy and Biochemistry in Prague. Oracin inhibits nucleic acid and protein biosynthesis in cultured tumor cells and has shown significant efficacy in reducing tumor weight in various cancer models .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oracin can be synthesized through a multi-step process involving the condensation of indenoisoquinoline derivatives. The synthetic route typically involves the following steps:

Industrial Production Methods: Industrial production of oracin involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis .

Comparison with Similar Compounds

Oracin’s unique stereospecificity and its potential as a cytostatic drug make it a valuable compound for further research and development in the field of oncology.

Properties

CAS No.

148317-76-4

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

6-[2-(2-hydroxyethylamino)ethyl]indeno[1,2-c]isoquinoline-5,11-dione

InChI

InChI=1S/C20H18N2O3/c23-12-10-21-9-11-22-18-14-6-2-3-7-15(14)19(24)17(18)13-5-1-4-8-16(13)20(22)25/h1-8,21,23H,9-12H2

InChI Key

LRHPCRBOMKRVOA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)CCNCCO

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)CCNCCO

148317-76-4

Synonyms

11-dihydrooracin
6-(2-(2-hydroxyethyl)aminoethyl)-5,11-dioxo-5,6-dihydro-11H-indeno(1,2-c)isoquinoline hydrochloride
oracin
oracine
oracine hydrochloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1 g of 6-(2-chloroethyl)-5,11-dioxo-5,6-dihydro-11H-indeno[1,2-c]isoquinoline (IV, X=2, m.p. 214°-215° C.), 1 g of dry 2-aminoethanol and 1 g of anhydrous potassium carbonate in 30 ml of anhydrous dimethylformamide is treated by warming to 100°14 110° C. and kept at this temperature for two hours. The hot mixture is filtered and the product collected on filter washed with 10 ml of ethanol. After twelve hours of standing in refrigerator (5° C. the eliminated crystallic substance is separated by suction, washed with ethanol and dried at temperature of 60° C. The yield 0.7 g (65% of theory), m. p. of the product is 184° C. It is possible to purify the substance as in Example 1.
Name
6-(2-chloroethyl)-5,11-dioxo-5,6-dihydro-11H-indeno[1,2-c]isoquinoline
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

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